molecular formula C9H11F3N2 B1365278 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 347361-50-6

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B1365278
CAS No.: 347361-50-6
M. Wt: 204.19 g/mol
InChI Key: IRLJDHZZLLJTBR-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. The trifluoromethyl group in this compound is known for its significant electronegativity and its ability to influence the chemical and physical properties of the molecule.

Preparation Methods

The synthesis of 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole can be achieved through various synthetic routes. One common method involves the reaction of 1-methylindazole with trifluoromethylating agents under specific conditions. For example, the use of trifluoromethyltrimethylsilane in the presence of a base such as tetrabutylammonium fluoride can introduce the trifluoromethyl group into the indazole ring . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .

Chemical Reactions Analysis

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c1-14-7-5-3-2-4-6(7)8(13-14)9(10,11)12/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLJDHZZLLJTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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